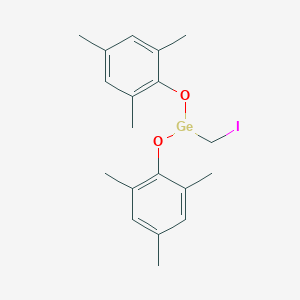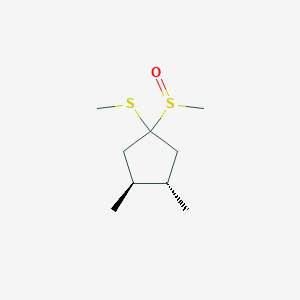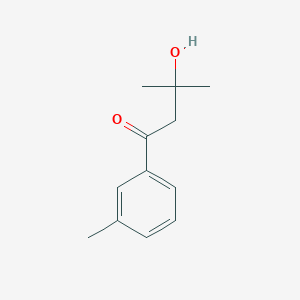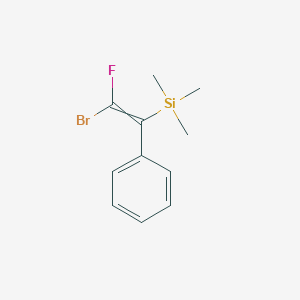
(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane is an organosilicon compound characterized by the presence of a bromo, fluoro, and phenyl group attached to an ethenyl moiety, which is further bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane typically involves the reaction of 2-bromo-2-fluoro-1-phenylethene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive bromo and fluoro groups. These groups can undergo nucleophilic substitution, allowing the compound to form new bonds with other molecules. The trimethylsilyl group provides stability and enhances the compound’s reactivity in certain reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
(2-Bromovinyl)trimethylsilane: Similar in structure but lacks the fluoro and phenyl groups.
(1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane: Contains a cyclopropyl ring instead of an ethenyl moiety.
(2-Bromo-2-fluoro-1-phenylethenyl)benzene: Similar but does not have the trimethylsilyl group.
Uniqueness
(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane is unique due to the combination of bromo, fluoro, phenyl, and trimethylsilyl groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
918667-12-6 |
|---|---|
Molecular Formula |
C11H14BrFSi |
Molecular Weight |
273.22 g/mol |
IUPAC Name |
(2-bromo-2-fluoro-1-phenylethenyl)-trimethylsilane |
InChI |
InChI=1S/C11H14BrFSi/c1-14(2,3)10(11(12)13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
NYULMVBJZJOFNZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C(F)Br)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


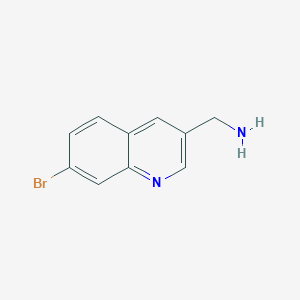
![1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole](/img/structure/B14175955.png)
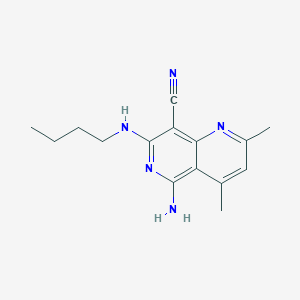
![{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane](/img/structure/B14175970.png)
![3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14175971.png)
![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)
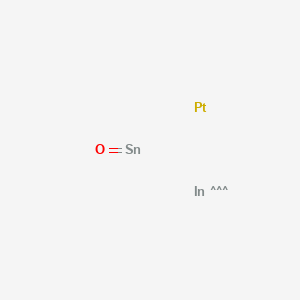
![2,4-Pyrimidinediamine, N2-[1-(5-fluoro-2-pyrimidinyl)ethyl]-5-methyl-N4-(1-methyl-1H-imidazol-4-yl)-](/img/structure/B14175993.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14175994.png)

phosphane}](/img/structure/B14176014.png)
